molecular formula C15H20N2O5S B269612 N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine

Katalognummer B269612
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: LEGAMEPROJNAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine, commonly known as OTS964, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the enzyme TTK, also known as Mps1, which plays a crucial role in the regulation of cell division. We will also explore the scientific research applications of OTS964 and list future directions for research in this area.

Wirkmechanismus

OTS964 works by inhibiting the activity of TTK, which is a crucial regulator of cell division. TTK is required for the proper alignment and segregation of chromosomes during cell division, and its inhibition leads to defects in mitosis and cell death. OTS964 has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
OTS964 has been shown to have a number of biochemical and physiological effects. It induces mitotic arrest and apoptosis in cancer cells, leading to their destruction. It also inhibits the growth and proliferation of cancer cells, and has been shown to be effective against cancer stem cells. OTS964 has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

OTS964 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of TTK, making it a valuable tool for studying the role of TTK in cell division and cancer. It is also relatively easy to synthesize and purify, making it suitable for use in large-scale experiments. However, there are also some limitations to its use. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. It is also not suitable for use in vivo, as it does not cross the blood-brain barrier.

Zukünftige Richtungen

There are several future directions for research in the area of OTS964. One area of interest is the development of more potent and selective inhibitors of TTK. Another area of interest is the identification of biomarkers that can predict response to OTS964 treatment. Additionally, there is interest in exploring the use of OTS964 in combination with other anti-cancer agents, as well as in the development of drug delivery systems that can improve its efficacy and reduce its toxicity. Finally, there is interest in exploring the use of OTS964 in other areas of research, such as the regulation of cell division in non-cancer cells.

Synthesemethoden

OTS964 is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of a norleucine derivative with a quinoline derivative, followed by the addition of a sulfonyl group. The final step involves the oxidation of the tetrahydroquinoline ring to yield OTS964. The synthesis of OTS964 has been optimized to yield high purity and high yield, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

OTS964 has been extensively studied as a potential anti-cancer agent. TTK is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth. OTS964 has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Eigenschaften

Molekularformel

C15H20N2O5S

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C15H20N2O5S/c1-2-3-4-13(15(19)20)17-23(21,22)11-6-7-12-10(9-11)5-8-14(18)16-12/h6-7,9,13,17H,2-5,8H2,1H3,(H,16,18)(H,19,20)

InChI-Schlüssel

LEGAMEPROJNAFQ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC2

Kanonische SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.